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Compound of Interest

Compound Name: PD 122860

Cat. No.: B1678600 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two sodium channel stimulants, PD 122860 and

veratridine. The information presented is intended to assist researchers in selecting the

appropriate tool for their experimental needs by offering a side-by-side look at their

mechanisms of action, quantitative effects, and the experimental protocols used for their

characterization.

Mechanism of Action
PD 122860 is a dihydropyridine derivative with a dual mechanism of action; it functions as both

a sodium channel stimulant and a calcium channel blocker.[1] Its positive inotropic effects, the

increase in myocardial contractility, are attributed to its sodium channel stimulating properties.

This is evidenced by the reversal of these effects by the sodium channel blocker tetrodotoxin.

[1]

Veratridine is a steroidal alkaloid neurotoxin that persistently activates voltage-gated sodium

channels. It binds to site 2 on the channel, which prevents its inactivation and leads to a

prolonged influx of sodium ions and sustained membrane depolarization.

Data Presentation: Quantitative Comparison
The following table summarizes the available quantitative data for PD 122860 and veratridine.

It is important to note that direct comparative studies providing an EC50 for PD 122860's
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sodium channel stimulation are limited. One study mentions that the inotropic effects of PD
122860 were observed at concentrations comparable to those of veratridine.[1]
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Parameter PD 122860 Veratridine

Sodium Channel
Subtype(s) &
Experimental
System

EC50

Not explicitly reported.

Inotropic effects are

noted at "comparable

concentrations" to

veratridine.[1]

8 µM

Nav1.7-expressing

cells (Fluorescence-

based assay)

9.53 µM (sustained

current)

Nav1.7 expressed in

HEK293A cells

(Patch-clamp)[2][3]

24 µM

hNav1.1 (High-

Throughput

Biosensing)

28 µM

Nav1.5-expressing

cells (Fluorescence-

based assay)

IC50
Not applicable for

stimulatory effect.

18.39 µM (for peak

current inhibition)

Nav1.7 expressed in

HEK293A cells

(Patch-clamp)[2][3]

Mechanism

Sodium channel

stimulant and Calcium

channel blocker.[1]

Persistent activation

of voltage-gated

sodium channels by

preventing

inactivation.

N/A
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Downstream Effects

Increased intracellular

Na+, leading to

activation of the

Na+/Ca2+ exchanger

in reverse mode,

causing Ca2+ influx

and increased cardiac

contractility.[1]

Prolonged Na+ influx,

membrane

depolarization, leading

to Ca2+ influx via

voltage-gated Ca2+

channels and the

reverse mode of the

Na+/Ca2+ exchanger.

Can induce

excitotoxicity.

N/A

Experimental Protocols
Whole-Cell Patch Clamp Electrophysiology
This technique is the gold standard for directly measuring the activity of ion channels.

Objective: To measure the effect of PD 122860 or veratridine on the ionic currents flowing

through sodium channels in isolated cells.

Methodology:

Cell Preparation:

Cells expressing the sodium channel subtype of interest (e.g., HEK293 cells stably

transfected with a specific SCN gene) are cultured on glass coverslips.

The coverslip is transferred to a recording chamber on the stage of an inverted

microscope and continuously perfused with an external recording solution.

Pipette Preparation:

Glass micropipettes with a tip resistance of 3-7 MΩ are fabricated using a micropipette

puller.

The pipette is filled with an internal solution designed to mimic the intracellular ionic

environment.
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Giga-seal Formation:

The micropipette is carefully maneuvered to touch the surface of a target cell.

Gentle suction is applied to form a high-resistance seal (a "giga-seal") between the pipette

tip and the cell membrane.

Whole-Cell Configuration:

A brief pulse of stronger suction is applied to rupture the patch of membrane under the

pipette tip, establishing electrical and diffusive access to the cell's interior.

Data Acquisition:

The cell is voltage-clamped at a holding potential where sodium channels are in a closed

state (e.g., -100 mV).

A series of depolarizing voltage steps are applied to elicit sodium currents.

The compound of interest (PD 122860 or veratridine) is then added to the external

solution, and the voltage-step protocol is repeated to measure the compound's effect on

the sodium current.

Fluorescence-Based Ion Flux Assay
This high-throughput method allows for the measurement of ion channel activity in a larger

population of cells.

Objective: To indirectly measure the activation of sodium channels by detecting the influx of

sodium ions using a fluorescent indicator.

Methodology:

Cell Preparation:

Cells expressing the target sodium channel are seeded into a multi-well plate (e.g., 96- or

384-well).
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Dye Loading:

The cells are incubated with a membrane-permeant fluorescent sodium indicator dye (e.g.,

Sodium Green or Asante Natrium Green). The AM ester form of the dye allows it to cross

the cell membrane.

Once inside the cell, cellular esterases cleave the AM group, trapping the fluorescent

indicator in the cytoplasm.

Compound Addition and Signal Detection:

The cells are washed to remove excess dye.

A baseline fluorescence reading is taken using a plate reader.

PD 122860 or veratridine is added to the wells to stimulate sodium influx.

The change in fluorescence intensity, which is proportional to the increase in intracellular

sodium concentration, is monitored over time.

Mandatory Visualization
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Whole-Cell Patch Clamp Fluorescence-Based Ion Flux Assay

Cell Plating

Giga-seal Formation
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Compound Application
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Compound Addition

Kinetic Fluorescence Reading
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Experimental workflows for sodium channel analysis.
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PD 122860 Signaling Pathway Veratridine Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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